1-[4-(3-Chloropropyl)phenyl]ethanone
Description
1-[4-(3-Chloropropyl)phenyl]ethanone is an acetophenone derivative featuring a phenyl ring substituted with a 3-chloropropyl group at the para position and an acetyl group at the 1-position. This compound is structurally characterized by its chlorinated alkyl chain, which influences its electronic properties, lipophilicity, and reactivity.
Properties
CAS No. |
91427-06-4 |
|---|---|
Molecular Formula |
C11H13ClO |
Molecular Weight |
196.67 g/mol |
IUPAC Name |
1-[4-(3-chloropropyl)phenyl]ethanone |
InChI |
InChI=1S/C11H13ClO/c1-9(13)11-6-4-10(5-7-11)3-2-8-12/h4-7H,2-3,8H2,1H3 |
InChI Key |
QELFPXSQFIOJDM-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)CCCCl |
Origin of Product |
United States |
Comparison with Similar Compounds
Table 1: Key Structural Analogues and Substituent Properties
- Electron-Withdrawing vs. Electron-Donating Groups : The 3-chloropropyl group in the target compound is moderately electron-withdrawing due to the inductive effect of chlorine, contrasting with the electron-donating tert-butyl group in . This difference impacts reactivity in electrophilic aromatic substitution and coupling reactions.
- Lipophilicity : The linear 3-chloropropyl chain offers intermediate lipophilicity compared to the highly hydrophobic cyclopentylpropyl group and the polar trihydroxy derivative .
Physical and Chemical Properties
- Melting Points and Solubility: While explicit data for 1-[4-(3-Chloropropyl)phenyl]ethanone is unavailable, analogues like 1-(4-Chloro-5-fluoro-2-hydroxyphenyl)ethanone (melting point ~120–125°C) suggest that halogenation and hydroxylation significantly affect crystallinity . The absence of polar groups in the target compound likely reduces water solubility compared to hydroxylated derivatives .
- Reactivity : The acetyl group enables participation in Claisen-Schmidt condensations (e.g., chalcone synthesis), as demonstrated by analogous compounds reacting with aldehydes . The 3-chloropropyl chain may undergo nucleophilic substitution, offering pathways for further functionalization.
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